

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-methoxy-2-methylindole

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Compound of Interest

Compound Name: 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

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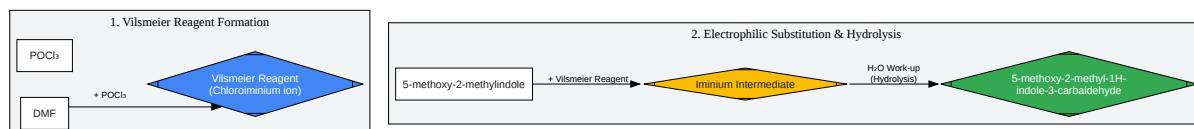
Audience: Researchers, scientists, and drug development professionals.

Abstract: The Vilsmeier-Haack reaction is a highly efficient and widely utilized method for the formylation of electron-rich heteroaromatic compounds, including indoles.[1][2][3] This protocol details the formylation of 5-methoxy-2-methylindole at the C3 position to synthesize **5-methoxy-2-methyl-1H-indole-3-carbaldehyde**, a valuable intermediate in the synthesis of pharmaceuticals and biologically active molecules. The reaction employs a Vilsmeier reagent, generated *in situ* from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[4][5]

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages:

- Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4]
- Electrophilic Aromatic Substitution: The electron-rich C3 position of the 5-methoxy-2-methylindole ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, **5-methoxy-2-methyl-1H-indole-3-carbaldehyde**.[5][6]

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Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Quantitative Data Summary

The following tables summarize the physicochemical properties of the key reactant and product, along with typical reaction parameters for this transformation.

Table 1: Physicochemical Properties of Reactant and Product

Compound Name	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)
5-methoxy-2-methylindole (Reactant)	C ₁₀ H ₁₁ NO	161.20	Solid	86-88[7]
5-methoxy-2-methyl-1H-indole-3-carbaldehyde (Product)	C ₁₁ H ₁₁ NO ₂	189.21	Pale yellow solid	~219 (Predicted) [8]

Table 2: Reaction Parameters and Expected Outcome

Parameter	Value / Condition	Notes
Stoichiometry (Indole:POCl ₃ :DMF)	1 : 1.5-2.0 : (Solvent)	DMF serves as both a reagent and the solvent. An excess of POCl ₃ ensures complete formation of the Vilsmeier reagent.[9]
Temperature (°C)	0-5 °C (Reagent prep), then heat to 75-90 °C (Reaction)	Initial cooling is critical to control the exothermic reaction between DMF and POCl ₃ .[9] [10] Heating is required to drive the reaction to completion.
Reaction Time (h)	3 - 6	Reaction progress should be monitored by Thin Layer Chromatography (TLC).[9]
Work-up	Quench with ice water, neutralize with aq. NaOH	Hydrolyzes the iminium intermediate and precipitates the product.[10]
Purification	Recrystallization or Silica Gel Column Chromatography	Ethanol or aqueous DMF can be used for recrystallization. [10] A silica column provides higher purity.
Expected Yield (%)	80 - 95	Yields for Vilsmeier-Haack reactions on activated indoles are typically high.[2][9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of indole derivatives. [9][10]

Materials and Reagents:

- 5-methoxy-2-methylindole

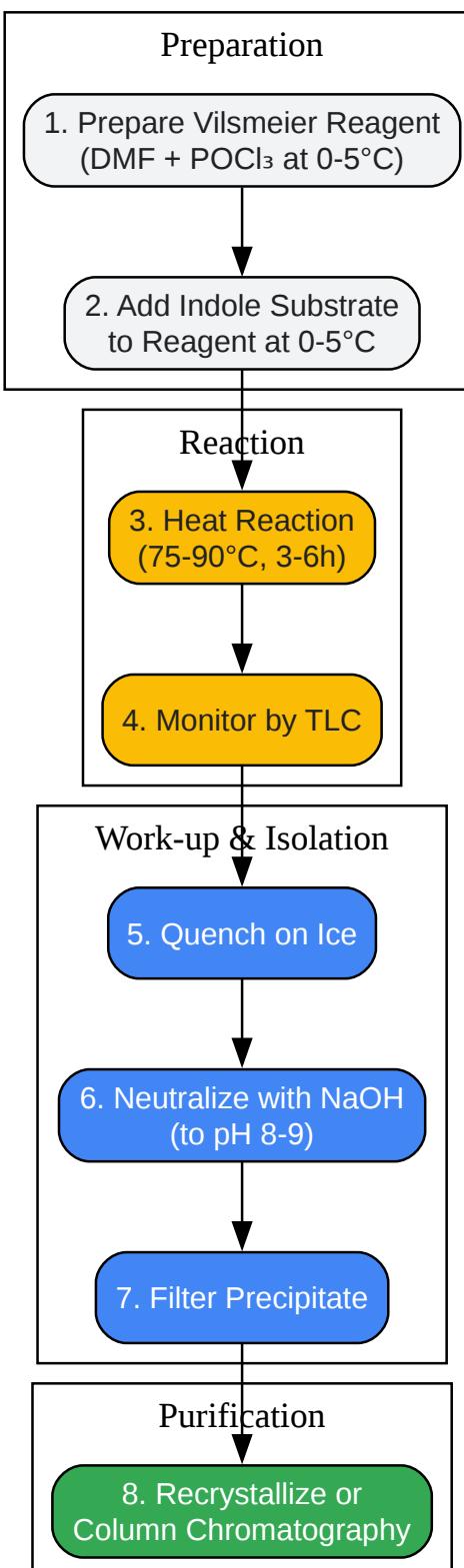
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Sodium hydroxide (NaOH)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Crushed ice
- Deionized water
- Silica gel for column chromatography
- TLC plates (silica gel 60 F₂₅₄)

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Ice-salt bath
- Heating mantle or oil bath
- Condenser
- Standard glassware for extraction and filtration
- Rotary evaporator

Procedure:

- Vilsmeier Reagent Preparation: a. To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL). b. Cool the flask to 0-5 °C using an ice-salt bath. c. With vigorous stirring, add POCl_3 (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.^[10] d. Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5 °C. The mixture may become a viscous, yellowish-white solid or slurry.
- Reaction with Substrate: a. Dissolve 5-methoxy-2-methylindole (1 equivalent) in a minimal amount of anhydrous DMF. b. Add the indole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. c. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. d. Heat the reaction mixture to 75-90 °C and stir for 3-6 hours.^[9] Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent).
- Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.^[10] b. Make the resulting aqueous solution alkaline (pH 8-9) by the slow addition of a cold 2 M NaOH solution. This will cause the product to precipitate.^[9] c. Stir the mixture for 1 hour to ensure complete precipitation. d. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
- Purification: a. The crude solid can be purified by recrystallization from a suitable solvent such as ethanol. b. Alternatively, for higher purity, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, dry it over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. c. Purify the residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to afford the pure **5-methoxy-2-methyl-1H-indole-3-carbaldehyde**.



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Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Product Characterization

The final product, **5-methoxy-2-methyl-1H-indole-3-carbaldehyde**, should be characterized by standard spectroscopic methods. Expected data based on its structure and data from similar compounds are as follows:

- ^1H NMR (in CDCl_3 , 400 MHz):
 - $\delta \sim 10.0$ ppm (s, 1H): Aldehyde proton (-CHO).
 - $\delta \sim 8.5\text{-}9.0$ ppm (br s, 1H): Indole N-H proton.
 - $\delta \sim 7.5\text{-}7.7$ ppm (d, 1H): Aromatic proton at C4.
 - $\delta \sim 7.2$ ppm (d, 1H): Aromatic proton at C7.
 - $\delta \sim 6.9$ ppm (dd, 1H): Aromatic proton at C6.
 - $\delta \sim 3.9$ ppm (s, 3H): Methoxy group protons (-OCH₃).
 - $\delta \sim 2.7$ ppm (s, 3H): Methyl group protons at C2 (-CH₃). (Note: Chemical shifts are approximate and based on analogous structures like 5-methoxy-1-methyl-1H-indole-3-carbaldehyde[11])
- ^{13}C NMR (in CDCl_3 , 101 MHz):
 - $\delta \sim 185$ ppm: Aldehyde carbonyl carbon.
 - $\delta \sim 156$ ppm: C5-OCH₃.
 - $\delta \sim 140\text{-}110$ ppm: Aromatic and indole ring carbons.
 - $\delta \sim 56$ ppm: Methoxy carbon.
 - $\delta \sim 14$ ppm: C2-Methyl carbon.
- Mass Spectrometry (ESI-MS): Calculated for $\text{C}_{11}\text{H}_{11}\text{NO}_2$ [M+H]⁺: 190.0811; Found: consistent with calculation.

Safety Precautions

- Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- N,N-Dimethylformamide (DMF): is a skin and respiratory irritant. Avoid inhalation and skin contact.
- The initial reaction to form the Vilsmeier reagent is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.
- The work-up procedure involves the use of a strong base (NaOH). Handle with care to avoid chemical burns.

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